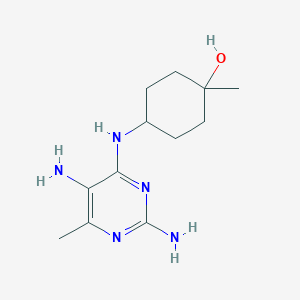
4-((2,5-Diamino-6-methylpyrimidin-4-yl)amino)-1-methylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in various fields such as medicine, chemistry, and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol involves multiple steps. One common method includes the reaction of 2,5-diamino-6-methyl-pyrimidine with 1-methyl-cyclohexanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases and conditions.
Mecanismo De Acción
The mechanism of action of 4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2,4-diamino-6-methyl-pyrimidine
- 4-amino-5-(aminomethyl)-2-methylpyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives .
Uniqueness
4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a cyclohexanol moiety makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H21N5O |
|---|---|
Peso molecular |
251.33 g/mol |
Nombre IUPAC |
4-[(2,5-diamino-6-methylpyrimidin-4-yl)amino]-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C12H21N5O/c1-7-9(13)10(17-11(14)15-7)16-8-3-5-12(2,18)6-4-8/h8,18H,3-6,13H2,1-2H3,(H3,14,15,16,17) |
Clave InChI |
PNSXEWABIAKXEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)N)NC2CCC(CC2)(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















